Ethyl 6-(2-Fluoro-6-methoxyphenyl)-4-hydroxy-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate
Description
Ethyl 6-(2-Fluoro-6-methoxyphenyl)-4-hydroxy-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes a pyridine ring, a fluoro-methoxyphenyl group, and an ethyl ester
Properties
Molecular Formula |
C18H20FNO5 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
ethyl 6-(2-fluoro-6-methoxyphenyl)-4-hydroxy-2-oxo-1-propan-2-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C18H20FNO5/c1-5-25-18(23)16-13(21)9-12(20(10(2)3)17(16)22)15-11(19)7-6-8-14(15)24-4/h6-10,21H,5H2,1-4H3 |
InChI Key |
KBMZHLRXJUGDNO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(N(C1=O)C(C)C)C2=C(C=CC=C2F)OC)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 6-(2-Fluoro-6-methoxyphenyl)-4-hydroxy-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridine ring, followed by the introduction of the fluoro-methoxyphenyl group and the ethyl ester. Reaction conditions may include the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions for large-scale synthesis.
Chemical Reactions Analysis
Ethyl 6-(2-Fluoro-6-methoxyphenyl)-4-hydroxy-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new derivatives.
Hydrolysis: This reaction can break down the ester group, forming carboxylic acid and alcohol.
Scientific Research Applications
Ethyl 6-(2-Fluoro-6-methoxyphenyl)-4-hydroxy-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 6-(2-Fluoro-6-methoxyphenyl)-4-hydroxy-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Ethyl 6-(2-Fluoro-6-methoxyphenyl)-4-hydroxy-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate can be compared with similar compounds, such as:
Ethyl 6-(2-Fluoro-6-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate: Similar structure but lacks the isopropyl group.
Ethyl 6-(2-Fluoro-6-methoxyphenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate: Similar structure but has a methyl group instead of an isopropyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
